molecular formula C21H20FN5O3S B2552678 ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate CAS No. 923257-85-6

ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B2552678
CAS RN: 923257-85-6
M. Wt: 441.48
InChI Key: IBNKDQUIKFHUSB-UHFFFAOYSA-N
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Description

The compound ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate is a complex organic molecule that likely contains several functional groups, including an ester (benzoate), an amide, a thioether, and an imidazo[2,1-c][1,2,4]triazole ring system. This structure suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving the formation of heterocyclic rings and subsequent functionalization. For example, the synthesis of related compounds involves the reaction of a pyrazole derivative with ammonium thiocyanate and an amino ester, as seen in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate . Another synthesis route involves the interaction of thiazole derivatives with cyanoacrylate derivatives to form thiazolopyridine carboxylates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, can also be used to predict geometric parameters and vibrational frequencies, which can be compared with experimental data for validation . The presence of the imidazo[2,1-c][1,2,4]triazole ring system in the compound suggests a rigid and planar structure, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The ester group could undergo hydrolysis, the amide bond could participate in condensation reactions, and the thioether could be involved in oxidation-reduction reactions. Additionally, the heterocyclic ring system might engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry. The synthesis of related compounds involves reactions with electrophilic reagents to form new derivatives, indicating a potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of fluorine could affect its lipophilicity, potentially enhancing its ability to cross biological membranes. The heterocyclic rings could contribute to the compound's stability and electronic properties, which might be reflected in its HOMO and LUMO energy levels . The spectroscopic data would provide insights into the compound's bonding environment and the presence of specific functional groups.

Scientific Research Applications

Chemistry and Derivative Synthesis

  • Chemical Properties and Derivatives : Ethyl benzoate thiocarbohydrazone, a related compound, can be used to produce derivatives like 3-phenyl-4-amino-1, 2,4-triazoline-5-thione and 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide through reactions with thiocarbohydrazide and hydrogen peroxide respectively (Postovskii et al., 1977). These derivatives indicate the potential for creating a range of compounds with varied chemical properties for different scientific applications.

Pharmacology and Drug Development

  • Central Benzodiazepine Receptor Ligands : Related compounds such as Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate have been synthesized and tested for their ability to bind to central benzodiazepine receptors, showing high affinity and partial agonist profiles. This suggests potential applications in the development of new pharmacological agents (Anzini et al., 2008).

Material Science

  • Synthesis of New Quinazolines : The related compound Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate has been used in the synthesis of new quinazolines, which were then screened for antibacterial and antifungal activities. This demonstrates the compound's utility in creating materials with potential antimicrobial properties (Desai et al., 2007).

Molecular Biology

  • Potential for Antimicrobial Activity : Microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally similar, have been studied for their antimicrobial activities. This indicates the potential of such compounds in molecular biology, particularly in the development of new antimicrobial agents (Başoğlu et al., 2013).

Biochemistry

  • Synthesis and Biological Evaluations : Compounds like fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, which are structurally related, have been synthesized and evaluated for their biological activities. This points towards possible biochemical applications, including exploring interactions with various biological targets (Jismy et al., 2019).

properties

IUPAC Name

ethyl 4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c1-2-30-19(29)14-3-7-16(8-4-14)23-18(28)13-31-21-25-24-20-26(11-12-27(20)21)17-9-5-15(22)6-10-17/h3-10H,2,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNKDQUIKFHUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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